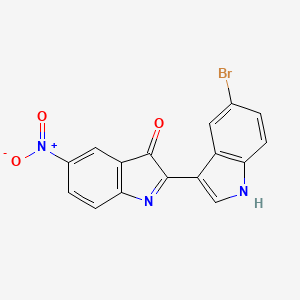
(2Z)-2-(5-Bromo-3H-indol-3-ylidene)-5-nitro-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one is a complex organic compound belonging to the indole family.
Méthodes De Préparation
The synthesis of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes the bromination of indole, followed by nitration and subsequent condensation reactions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Analyse Des Réactions Chimiques
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one can be compared with other indole derivatives, such as:
- 2-(5-fluoroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-chloroindol-3-ylidene)-5-nitro-1H-indol-3-one
- 2-(5-methylindol-3-ylidene)-5-nitro-1H-indol-3-one
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of 2-(5-bromoindol-3-ylidene)-5-nitro-1H-indol-3-one lies in its specific substituents, which can influence its interactions with biological targets and its overall properties .
Propriétés
Numéro CAS |
94028-68-9 |
|---|---|
Formule moléculaire |
C16H8BrN3O3 |
Poids moléculaire |
370.16 g/mol |
Nom IUPAC |
2-(5-bromo-1H-indol-3-yl)-5-nitroindol-3-one |
InChI |
InChI=1S/C16H8BrN3O3/c17-8-1-3-13-10(5-8)12(7-18-13)15-16(21)11-6-9(20(22)23)2-4-14(11)19-15/h1-7,18H |
Clé InChI |
ULCBJJIIRPHASN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=N2)C3=CNC4=C3C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

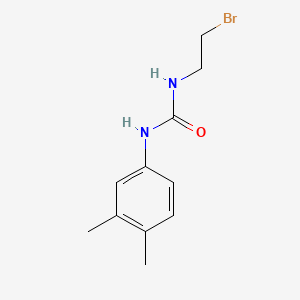
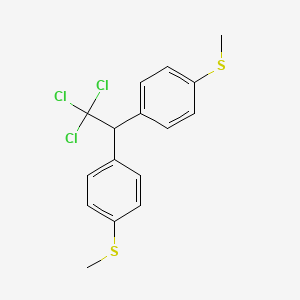

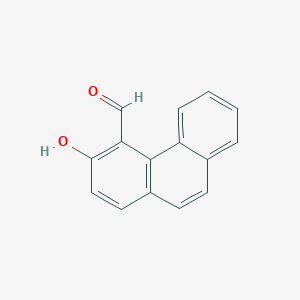


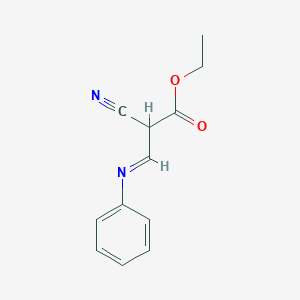
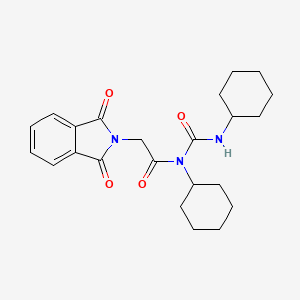
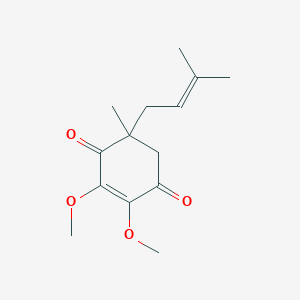
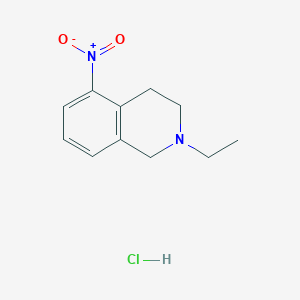
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)
